Chlorpyrifos oxon

Acetylcholinesterase Inhibition Organophosphate Neurotoxicity Enzyme Kinetics

Chlorpyrifos oxon (CAS 5598-15-2) is the active AChE-inhibiting metabolite of chlorpyrifos, with ~100-1000x greater potency. Procured as an analytical standard for in vitro metabolism studies (CYP450 bioactivation) and biomarker quantification (TCP). Requires authenticated material for valid results.

Molecular Formula C9H11Cl3NO4P
Molecular Weight 334.5 g/mol
CAS No. 5598-15-2
Cat. No. B129026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpyrifos oxon
CAS5598-15-2
SynonymsPhosphoric Acid Diethyl 3,5,6-Trichloro-2-pyridinyl Ester;  6-Trichloro-2-pyridyl Diethyl Phosphate;  Chloropyrifos Oxon;  Chlorpyrifos-ethyl Oxon;  Chlorpyriphoxon;  Diethyl 3,5,6-Trichloro-2-pyridyl Phosphate;  Dursban Oxygen Analog;  Dursbanoxon;  Fospira
Molecular FormulaC9H11Cl3NO4P
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
InChIKeyOTMOUPHCTWPNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpyrifos Oxon (CAS 5598-15-2): Toxicologically Active Metabolite and Critical Research Standard


Chlorpyrifos oxon (CPO; CAS 5598-15-2), the oxygen analog (P=O) metabolite of the organophosphorothioate insecticide chlorpyrifos, represents the neurotoxicologically active form responsible for the inhibition of acetylcholinesterase (AChE) [1]. Unlike its parent compound chlorpyrifos (P=S), which requires cytochrome P450-mediated oxidative desulfuration to exert its cholinergic effects, CPO acts as a potent, direct-acting phosphorylating agent that irreversibly inhibits AChE and butyrylcholinesterase (BChE) with high bimolecular rate constants [2]. CPO is the ultimate toxicant in chlorpyrifos exposure scenarios, and its detection and quantitation in biological matrices serve as essential biomarkers of internal dose and risk assessment in both mammalian toxicology and environmental monitoring studies [3]. As a research chemical and analytical reference standard, CPO is indispensable for in vitro mechanistic studies of OP neurotoxicity, for validating detoxication pathways mediated by paraoxonase 1 (PON1), and for the development and calibration of sensitive LC-MS/MS methods used to quantify organophosphate exposure [4].

Why Generic 'Oxon' or 'Chlorpyrifos Metabolite' Substitution Fails: Quantified Potency and Pathway Divergence


Substituting chlorpyrifos oxon with the parent compound chlorpyrifos, alternative oxon metabolites (e.g., paraoxon, diazoxon, chlorpyrifos methyl oxon), or even non-chlorpyrifos-derived OPs in research and analytical workflows leads to quantitatively divergent and scientifically invalid outcomes. Parent chlorpyrifos exhibits an IC20 value for soil microbial inhibition of 9.8 µg/g, whereas CPO demonstrates a 26-fold greater acute toxicity with an IC20 of 0.37 µg/g, underscoring that the parent compound is not a functional substitute for the active oxon [1]. Furthermore, the bimolecular rate constant (ki) for AChE inhibition by CPO (e.g., 9.3 × 10⁶ M⁻¹ min⁻¹ for recombinant human AChE) differs markedly from that of paraoxon (7.0 × 10⁵ M⁻¹ min⁻¹ for the same enzyme), an approximately 13-fold difference in inhibitory potency [2]. At the detoxication pathway level, the catalytic efficiency of human paraoxonase 1 (PON1) against CPO is profoundly influenced by the PON1 Q192R polymorphism, a substrate-specific interaction not equally relevant for other oxons such as diazoxon, where plasma PON1 level alone is the primary determinant [3]. Therefore, the use of chlorpyrifos, other oxon analogs, or inappropriately sourced 'metabolite mixtures' in lieu of authentic, well-characterized CPO will introduce severe quantitative errors in inhibition studies, misrepresent detoxication kinetics, and invalidate the calibration of analytical methods relying on CPO-specific mass transitions.

Quantitative Differentiation Evidence: Chlorpyrifos Oxon vs. Comparators in Potency, Selectivity, and Biological Fate


AChE Inhibitory Potency: Chlorpyrifos Oxon vs. Paraoxon (Bimolecular Rate Constants)

Chlorpyrifos oxon (CPO) exhibits substantially higher bimolecular rate constants (ki) for the inhibition of acetylcholinesterase (AChE) compared to paraoxon (PO), the active metabolite of parathion. For recombinant human AChE (rH AChE), CPO demonstrates a ki of 9.3 × 10⁶ M⁻¹ min⁻¹, whereas paraoxon exhibits a ki of 7.0 × 10⁵ M⁻¹ min⁻¹, representing an approximately 13-fold greater inhibitory potency for CPO [1]. This difference is consistent across species; in rat brain AChE, the ki for CPO is 0.206 ± 0.018 nM⁻¹ h⁻¹, compared to 0.0216 nM⁻¹ h⁻¹ for PO, a 9.5-fold difference [2]. The higher association constant (KA) of CPO compared to PO, rather than differences in the phosphorylation constant (kp), suggests that the enhanced potency of CPO stems from more favorable initial binding to the AChE active site [3].

Acetylcholinesterase Inhibition Organophosphate Neurotoxicity Enzyme Kinetics

Selectivity for BChE over AChE: Chlorpyrifos Oxon Displays Pronounced Differential Inhibition

Chlorpyrifos oxon (CPO) inhibits butyrylcholinesterase (BChE) with a markedly higher bimolecular rate constant (ki) compared to its inhibition of acetylcholinesterase (AChE). The ki values for CPO inhibition of human serum BChE, recombinant human BChE, and recombinant mouse BChE are 1.65 × 10⁹, 1.67 × 10⁹, and 0.78 × 10⁹ M⁻¹ min⁻¹, respectively [1]. These values are 160- to 750-fold greater than the corresponding ki values for AChE inhibition from parallel sources. For example, the ki for CPO against recombinant human AChE is 9.3 × 10⁶ M⁻¹ min⁻¹, yielding a BChE/AChE selectivity ratio of approximately 180:1 [2]. This pronounced selectivity contrasts with paraoxon, for which such a marked BChE preference is not reported, highlighting CPO's unique interaction with the BChE active site gorge.

Butyrylcholinesterase OP Scavenging Enzyme Selectivity

Detoxication Kinetics: Chlorpyrifos Oxon Hydrolysis by Human PON1 is Genotype-Dependent

The catalytic efficiency of human paraoxonase 1 (PON1) for hydrolyzing chlorpyrifos oxon (CPO) is significantly influenced by the PON1 Q192R polymorphism, a substrate-specific interaction that differentiates CPO from other oxon metabolites like diazoxon. Sensitivity to CPO exposure depends on both the plasma PON1 level and the position 192 amino acid, with the PON1 R192 alloform exhibiting greater catalytic efficiency for CPO hydrolysis than the PON1 Q192 alloform [1]. In contrast, sensitivity to diazoxon exposure is primarily determined by plasma PON1 level alone, irrespective of the 192 genotype [2]. This indicates that individuals with the PON1 Q192 genotype have a reduced capacity to detoxify CPO, a factor that does not apply equally to other oxon substrates.

Paraoxonase 1 PON1 Q192R Polymorphism OP Detoxication

Analytical Method Sensitivity: LC-MS/MS Detection of Chlorpyrifos Oxon

The analytical differentiation of chlorpyrifos oxon (CPO) from its parent compound and other metabolites is critical for accurate exposure assessment. A validated LC-MS/MS method using multiple reaction monitoring (MRM) has been developed for the simultaneous quantification of chlorpyrifos, chlorpyrifos-oxon, and TCP (3,5,6-trichloro-2-pyridinol) in rat brain tissue [1]. This method achieves a limit of quantitation (LOQ) of 6.3 ng/g for CPO, compared to 25.3 ng/g for the parent compound chlorpyrifos, demonstrating that CPO can be quantified with higher sensitivity under the specified conditions [2]. Furthermore, in air sampling matrices (XAD-2 and PUF), an LC-MS/MS method achieved limits of detection (LOD) ranging from 0.15 to 1.1 ng/sample for CPO and related compounds, with the LOQ for this method being 100 times lower than that of a typical gas chromatography-mass spectrometry (GC-MS) method [3].

LC-MS/MS Analytical Chemistry Exposure Assessment

Comparative Acute Toxicity: Chlorpyrifos Oxon is 26-Fold More Toxic than Parent Chlorpyrifos to Soil Microbiota

The acute toxicity of chlorpyrifos oxon (CPO) to soil microbial communities far exceeds that of its parent compound, chlorpyrifos (CPF). In a microcalorimetric study evaluating the inhibitory effects on soil microbial activity, the 20% inhibitory concentration (IC20) for CPF was determined to be 9.8 µg/g, whereas the IC20 for CPO was 0.37 µg/g [1]. This represents a 26-fold greater acute toxicity for the oxon metabolite. The study attributes this difference to the presence of the active P=O functional group in CPO, which enables direct inhibition of microbial enzymes such as urease, whereas CPF requires metabolic activation [2].

Environmental Toxicology Soil Microbial Activity Ecotoxicology

High-Value Application Scenarios for Chlorpyrifos Oxon (CAS 5598-15-2) Based on Quantified Differentiation Evidence


In Vitro Mechanistic Studies of Organophosphate-Induced AChE and BChE Inhibition

Use chlorpyrifos oxon as the primary positive control and calibration standard for in vitro enzyme kinetics assays (e.g., Ellman assay) designed to quantify the inhibitory potency of organophosphorus compounds against AChE and BChE. The well-characterized bimolecular rate constants (ki) for CPO against recombinant human AChE (9.3 × 10⁶ M⁻¹ min⁻¹) and BChE (1.67 × 10⁹ M⁻¹ min⁻¹) provide a robust benchmark for comparative studies and for validating the activity of newly synthesized oxon analogs or potential therapeutic reactivators [1]. Its pronounced selectivity for BChE over AChE (180-fold) makes it an essential tool for dissecting the role of BChE as a stoichiometric OP scavenger [2].

Analytical Reference Standard for LC-MS/MS Quantification in Biological and Environmental Matrices

Employ authenticated chlorpyrifos oxon as a certified reference material for the development, validation, and routine calibration of LC-MS/MS methods used to quantify CPO, chlorpyrifos, and TCP in complex matrices such as blood, brain tissue, urine, cell culture media, and air sampling devices. The validated methods demonstrate high sensitivity for CPO, with LOQs as low as 6.3 ng/g in tissue and LODs down to 0.15 ng/sample in air matrices, which are essential for accurate toxicokinetic modeling and human biomonitoring studies following low-level environmental exposures [3].

Pharmacogenetic Studies of PON1-Mediated Detoxication and Inter-Individual Susceptibility

Utilize chlorpyrifos oxon as a substrate in in vitro assays designed to measure the catalytic efficiency of human paraoxonase 1 (PON1) alloforms (Q192 and R192). The differential hydrolysis rates of CPO by PON1 Q192 versus R192 are critical for quantifying genetic susceptibility to chlorpyrifos toxicity. Studies using CPO as a specific substrate have established that individuals with the PON1 Q192 genotype have a reduced capacity to detoxify this oxon, a finding that directly informs risk assessment and personalized exposure mitigation strategies [4].

Environmental Fate and Ecotoxicology Studies of Pesticide Transformation Products

Incorporate chlorpyrifos oxon as a key analyte and toxicant in studies investigating the environmental fate, transport, and ecological impact of chlorpyrifos. Given that CPO is 26-fold more acutely toxic to soil microbiota than the parent compound (IC20: 0.37 µg/g vs. 9.8 µg/g), its formation in soil and water following chlorpyrifos application represents a significant, yet often under-characterized, ecotoxicological hazard. Using authentic CPO standards allows for the accurate assessment of this transformation product's persistence, mobility, and true environmental risk profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorpyrifos oxon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.